4-(Butan-2-yl)-2-tert-butyl-6-methylphenol
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Overview
Description
4-(Butan-2-yl)-2-tert-butyl-6-methylphenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is known for its antioxidant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butan-2-yl)-2-tert-butyl-6-methylphenol typically involves the alkylation of phenol with butan-2-yl and tert-butyl groups. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the alkylation process. The reaction is carried out at elevated temperatures to ensure the complete substitution of the hydrogen atoms on the phenol ring with the desired alkyl groups.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where phenol is reacted with butan-2-yl chloride and tert-butyl chloride in the presence of a catalyst. The reaction mixture is then purified through distillation and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-(Butan-2-yl)-2-tert-butyl-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced phenolic compounds.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
4-(Butan-2-yl)-2-tert-butyl-6-methylphenol has several applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in cells.
Industry: Used as a stabilizer in the production of plastics and rubber to enhance their durability and lifespan.
Mechanism of Action
The antioxidant properties of 4-(Butan-2-yl)-2-tert-butyl-6-methylphenol are attributed to its ability to donate hydrogen atoms from its hydroxyl group to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals that can cause cellular damage. The pathways involved include the scavenging of free radicals and the inhibition of oxidative chain reactions.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Another phenolic antioxidant with similar properties.
Butylated hydroxyanisole (BHA): A synthetic antioxidant used in food preservation.
Butylated hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics.
Uniqueness
4-(Butan-2-yl)-2-tert-butyl-6-methylphenol is unique due to its specific alkylation pattern, which provides it with distinct steric and electronic properties. These properties enhance its antioxidant activity and make it particularly effective in stabilizing polymers and preventing oxidative degradation.
Properties
CAS No. |
51067-63-1 |
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Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
4-butan-2-yl-2-tert-butyl-6-methylphenol |
InChI |
InChI=1S/C15H24O/c1-7-10(2)12-8-11(3)14(16)13(9-12)15(4,5)6/h8-10,16H,7H2,1-6H3 |
InChI Key |
PWUFHLOVNSPLCI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC(=C(C(=C1)C)O)C(C)(C)C |
Origin of Product |
United States |
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